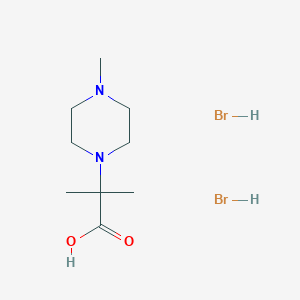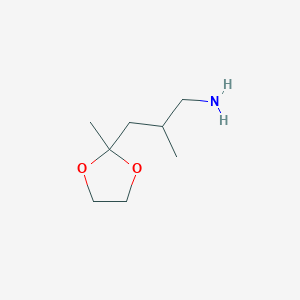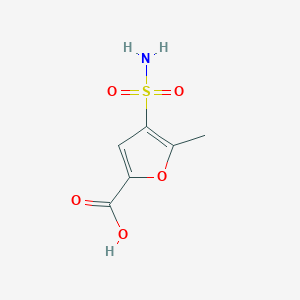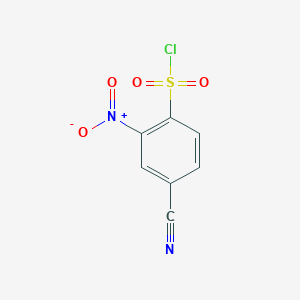![molecular formula C8H7ClN2 B1423611 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-95-6](/img/structure/B1423611.png)
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Descripción general
Descripción
“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H7ClN2 . It is a solid substance .
Synthesis Analysis
The synthesis of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” and similar compounds has been reported in various studies . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” includes a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 7-position .Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” are not detailed in the available resources, pyrrolopyridine derivatives have been studied for their reactivity .Physical And Chemical Properties Analysis
“4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” has a molecular weight of 166.61 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. The compound has a topological polar surface area of 28.7 Ų and contains 11 heavy atoms .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives serve as versatile building blocks in organic synthesis, enabling the construction of various heterocyclic compounds. Efficient synthetic methods have been developed for substituting and modifying this compound, demonstrating its utility in creating a diverse range of molecular structures.
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine, a close relative of the target molecule, has been extensively studied for its electronic structure and bonding characteristics. High-resolution X-ray diffraction and DFT studies reveal the covalent nature of bonds within the pyrrolopyridine skeleton, emphasizing its stability and potential for further chemical modifications (Hazra et al., 2012).
Biological Activity and Pharmacological Potential
Pyrrolo[3,2-c]pyridine derivatives exhibit a broad spectrum of biological activities, making them valuable for pharmaceutical research. Their potential applications range from treating diseases of the nervous and immune systems to possessing analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties. This highlights the importance of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine as a precursor in developing bioactive compounds.
- A comprehensive review by Wójcicka and Redzicka (2021) outlines the wide-ranging pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, a closely related structural class, underscoring the significance of such compounds in medicinal chemistry and drug development (Wójcicka & Redzicka, 2021).
Chemical Reactivity and Structural Analysis
Studies focusing on the reactivity and structural analysis of pyrrolopyridine derivatives contribute to a deeper understanding of their chemical behavior, which is crucial for designing new synthetic routes and applications in various fields, including material science and organic electronics.
- The research on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one by Murthy et al. (2017) not only explores its synthesis and characterization but also delves into its reactivity, electronic structure, and potential applications in non-linear optics and as a lead compound in drug discovery (Murthy et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUNWBKKCPOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263903 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1082040-95-6 | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)







![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)



![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)
![4-[(6-Methylpyridazin-3-yl)oxy]aniline](/img/structure/B1423551.png)